molecular formula C9H10FN B055503 8-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 123594-01-4

8-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B055503
CAS No.: 123594-01-4
M. Wt: 151.18 g/mol
InChI Key: BQEDHMMZSRJZSN-UHFFFAOYSA-N
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their significant biological activities.

Biochemical Analysis

Biochemical Properties

8-Fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium channels, acting as a blocker, which can influence calcium signaling pathways . Additionally, it may interact with neurotransmitter receptors, potentially modulating their activity and affecting neurotransmission .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with calcium channels can alter intracellular calcium levels, impacting various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation . Furthermore, it may affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as calcium channels, inhibiting their activity and thereby modulating calcium signaling . Additionally, it may act as an enzyme inhibitor or activator, influencing various metabolic pathways . Changes in gene expression can also occur due to its interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmission or calcium signaling . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter metabolite levels within cells . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline typically involves a directed ortho-lithiation reactionThe reaction conditions often include the use of butyllithium in tetrahydrofuran at low temperatures (around -78°C), followed by the addition of a fluorinating agent such as N-fluorobenzenesulfonimide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Fluoro-1,2,3,4-tetrahydroisoquinoline can be compared with other fluorinated tetrahydroisoquinolines and non-fluorinated analogs:

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEDHMMZSRJZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595588
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123594-01-4
Record name 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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